Methanone, 1-cyclohexen-1-ylcyclohexyl-
Overview
Description
It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Photochemical Studies
Photo-Nazarov Cyclization : Research explored the photochemistry of 1-cyclohexenyl(phenyl)methanone, noting cycloadditions and trapping reactions of 2-oxyallyl compounds formed as secondary intermediates. This study contributes to understanding the photochemical behavior of such compounds (Leitich et al., 2001).
Reactions Between Key Intermediates : Further investigation into the photo-Nazarov cyclization of 1-cyclohexenyl-phenyl-methanone revealed the reactions between primary and secondary key intermediates, such as Michael-type additions forming enols (Leitich, Heise, & Schaffner, 2001).
Synthesis and Catalysis
Synthesis of 1-Hydroxycyclohexyl Phenyl Methanone : A study detailed a new process for synthesizing 1-Hydroxycyclohexyl phenyl methanone from cyclohexane carboxylic acid, highlighting its potential for industrial application due to easy operation and cost-effective materials (Lai Hu-qin, 2009).
Diels-Alder Reaction in Synthesis : Research demonstrated the synthesis of aryl bicyclo methanone derivatives using an aqueous phase fly-ash catalyzed Diels-Alder reaction, indicating potential applications in the field of organic synthesis (Thirunarayanan, 2014).
Biocatalysis
- Biocatalytic Reduction : A study on the biocatalytic reduction of cyclohexyl(phenyl)methanone to its corresponding alcohol by Lactobacillus paracasei BD101 showed high enantioselectivity and conversion, marking a significant contribution to asymmetric reduction in biocatalysis (Şahin, Serencam, & Dertli, 2019).
Organic Synthesis and Bioactivity
Synthesis of Pyrazole Derivatives : A method for synthesizing pyrazole derivatives from cyclohexenyl(phenyl)methanone was reported, highlighting a regioselective synthesis approach (Alizadeh, Moafi, & Zhu, 2015).
Synthesis of Bicyclo Methanone Derivatives : Research focused on synthesizing and characterizing various bicyclo methanone derivatives, investigating their antimicrobial, antioxidant, and insect antifeedant activities, providing insights into their potential biological applications (Thirunarayanan, 2014; Thirunarayanan, 2016)(Thirunarayanan, 2016).
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanone, 1-cyclohexen-1-ylcyclohexyl-, can be synthesized through the nickel-catalyzed carbonylative Negishi cross-coupling reaction. This method involves the coupling of cyclohexylmagnesium bromide with 1-cyclohexen-1-yl chloride in the presence of a nickel catalyst and carbon monoxide . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of methanone, 1-cyclohexen-1-ylcyclohexyl-, follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: Methanone, 1-cyclohexen-1-ylcyclohexyl-, undergoes various chemical reactions, including
Properties
IUPAC Name |
1-(cyclohexen-1-yl)cyclohexane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h7,11H,1-6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQTAJFSMGIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C=O)C2=CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726906 | |
Record name | [[1,1'-Bi(cyclohexan)]-1'-ene]-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74598-74-6 | |
Record name | [[1,1'-Bi(cyclohexan)]-1'-ene]-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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